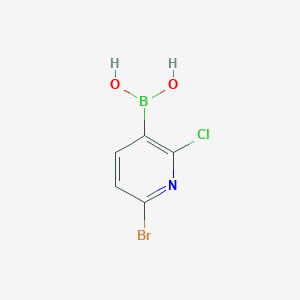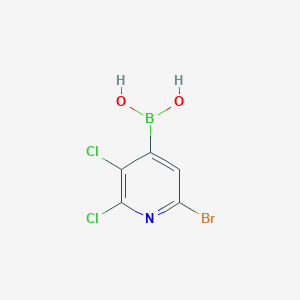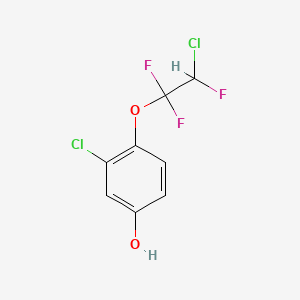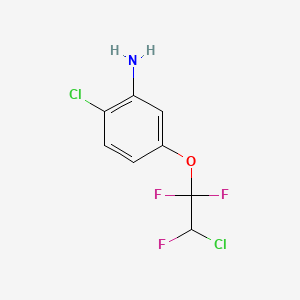
Butyl 1-fluorocyclohex-3-enecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butyl 1-fluorocyclohex-3-enecarboxylate is a useful research compound. Its molecular formula is C11H17FO2 and its molecular weight is 200.25 g/mol. The purity is usually 95%.
The exact mass of the compound Butyl 1-fluorocyclohex-3-encarboxylate, 98% is 200.12125794 g/mol and the complexity rating of the compound is 225. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chemical Synthesis and Reactivity
Research in the field of chemical synthesis often explores the reactivity and potential applications of fluorinated compounds due to their unique chemical properties. For instance, studies on the dehydrohalogenations of bromo-fluorocyclohexanes reveal insights into the elimination reactions and potential pathways for synthesizing fluorinated cyclic compounds, which could be relevant to understanding reactions involving Butyl 1-fluorocyclohex-3-encarboxylate (Hudlický, 1986).
Enzymatic Processing of Fluorinated Compounds
The enzymatic processing of fluorinated cyclohexene derivatives, similar in structure to Butyl 1-fluorocyclohex-3-encarboxylate, shows that the introduction of fluorine atoms can significantly affect the kinetic properties and reactivity of compounds. This highlights the potential of fluorinated compounds in designing substrates with enhanced reactivity or specificity for enzymatic reactions (Bridge et al., 1995).
Fluorinating Agents and Reaction Mechanisms
The development and characterization of novel fluorinating agents, such as 4-tert-butyl-2,6-dimethylphenylsulfur trifluoride, offer insights into the mechanisms of fluorination reactions and the stability of fluorinated compounds. This research area is crucial for understanding how Butyl 1-fluorocyclohex-3-encarboxylate and similar compounds could be synthesized or modified in the laboratory, showcasing the importance of fluorine in organic synthesis (Umemoto et al., 2010).
Ionic Liquids and Green Chemistry
The exploration of ionic liquids for use in green chemistry, including as solvents for reactions or polymerizations, provides a foundation for understanding how Butyl 1-fluorocyclohex-3-encarboxylate might be utilized in environmentally friendly chemical processes. Research on the hydrolysis of imidazolium-based ionic liquids underscores the importance of assessing the environmental impact and stability of chemical reagents, including fluorinated compounds (Swatloski et al., 2003).
Propriétés
IUPAC Name |
butyl 1-fluorocyclohex-3-ene-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17FO2/c1-2-3-9-14-10(13)11(12)7-5-4-6-8-11/h4-5H,2-3,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILGWWQOHRCOPJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1(CCC=CC1)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17FO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


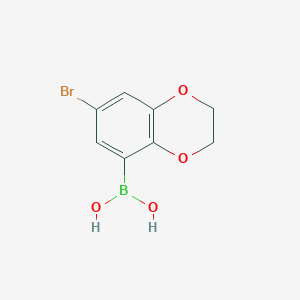
![(2S)-6-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]hexanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B6343562.png)




